N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea
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Overview
Description
N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amino groups. The presence of both triazole and urea functionalities imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea typically involves the reaction of 3-methylphenylhydrazine with phenyl isocyanate. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the triazole ring. The final step involves the reaction of the triazole intermediate with urea to yield the desired compound. The reaction conditions generally include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts, such as acids or bases, can also enhance the reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated triazole derivatives.
Reduction: Amine derivatives of the triazole compound.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The urea moiety can also interact with amino acid residues in the enzyme’s active site, further enhancing its inhibitory effects. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea can be compared with other triazole derivatives, such as:
- N-[1-(2-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea
- N-[1-(4-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea
- N-[1-(3-Methylphenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]urea
These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
93798-37-9 |
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Molecular Formula |
C16H15N5O |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
[1-(3-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]urea |
InChI |
InChI=1S/C16H15N5O/c1-11-6-5-9-13(10-11)21-14(12-7-3-2-4-8-12)18-16(20-21)19-15(17)22/h2-10H,1H3,(H3,17,19,20,22) |
InChI Key |
MCZOVVMISIFULW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC(=N2)NC(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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